2-Cyanotetrahydrofuran

Physicochemical characterization Distillation purification Regioisomer separation

2-Cyanotetrahydrofuran (CAS 14631-43-7), also named tetrahydrofuran-2-carbonitrile or oxolane-2-carbonitrile, is a five-membered saturated heterocyclic nitrile with molecular formula C₅H₇NO and a molecular weight of 97.12 g·mol⁻¹. It exists as a racemic mixture of (R)- and (S)-enantiomers due to a single stereogenic center at the C2 position.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 14631-43-7
Cat. No. B187289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanotetrahydrofuran
CAS14631-43-7
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC1CC(OC1)C#N
InChIInChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h5H,1-3H2
InChIKeyRZZIKHSWRWWPAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanotetrahydrofuran (CAS 14631-43-7) Procurement-Grade Profile: A Racemic Heterocyclic Nitrile Building Block


2-Cyanotetrahydrofuran (CAS 14631-43-7), also named tetrahydrofuran-2-carbonitrile or oxolane-2-carbonitrile, is a five-membered saturated heterocyclic nitrile with molecular formula C₅H₇NO and a molecular weight of 97.12 g·mol⁻¹ [1]. It exists as a racemic mixture of (R)- and (S)-enantiomers due to a single stereogenic center at the C2 position . Commercially supplied at ≥95% purity as a colorless liquid, it serves as a versatile intermediate for constructing chiral tetrahydrofuranyl ketones, atropisomeric bipyridines, and peptidomimetic scaffolds via nitrile transformations including Grignard addition and reductive decyanation [2].

Why 2-Cyanotetrahydrofuran Cannot Be Casually Replaced by Ring-Size or Regioisomeric Analogs


Substituting 2-cyanotetrahydrofuran with its closest structural analogs—3-cyanotetrahydrofuran (positional isomer), 2-cyanotetrahydropyran (six-membered ring homolog), or 2-furonitrile (aromatic counterpart)—alters multiple physicochemical parameters simultaneously, including boiling point, lipophilicity (LogP), and conformational stereoelectronic effects [1]. The cyano group at the C2 position is conformationally locked α to the ring oxygen, enabling anomeric stabilization that influences both reactivity in nucleophilic additions and the stereochemical outcome of downstream chiral transformations; this stereoelectronic environment is absent in the 3-cyano isomer and substantially modified in the tetrahydropyran analog . Consequently, protocols optimized for the 2-cyano-5-membered scaffold cannot be assumed to transfer without re-optimization of reaction conditions, yields, and enantioselectivities.

Quantitative Comparative Evidence for 2-Cyanotetrahydrofuran (CAS 14631-43-7) Against Its Closest Analogs


Boiling Point at Reduced Pressure: 2-Cyano vs. 3-Cyanotetrahydrofuran Regioisomeric Differentiation

Under reduced pressure, 2-cyanotetrahydrofuran exhibits a boiling range of 80–82 °C at 23 Torr, while its positional isomer 3-cyanotetrahydrofuran (CAS 14631-44-8) boils at 68–71 °C at 12 Torr . Although measured at slightly different pressures, the ~10 °C offset is consistent with differential dipole moments arising from the proximity of the electron-withdrawing nitrile to the ring oxygen in the 2-isomer, which enhances intermolecular dipole-dipole interactions relative to the 3-isomer where the nitrile is more remote [1].

Physicochemical characterization Distillation purification Regioisomer separation

Lipophilicity (LogP) Differentiation: 5-Membered vs. 6-Membered Ring Nitrile

2-Cyanotetrahydrofuran has a measured/calculated LogP of 0.69, whereas its six-membered ring homolog 2-cyanotetrahydropyran (CAS 5397-43-3) has a LogP of 1.08 [1][2]. The additional methylene unit in the tetrahydropyran ring increases hydrophobic surface area, resulting in a ΔLogP of approximately +0.39 log units, which corresponds to a ~2.5-fold higher octanol-water partition coefficient for the six-membered analog .

Lipophilicity Drug-likeness Partition coefficient Medicinal chemistry

Boiling Point Elevation vs. Parent Tetrahydrofuran: Functional-Group Impact on Physical Properties

The introduction of a nitrile group at the 2-position of tetrahydrofuran dramatically elevates the boiling point. 2-Cyanotetrahydrofuran has a predicted atmospheric boiling point of ~207 °C (at 760 mmHg), compared to 66 °C for unsubstituted tetrahydrofuran [1]. This represents a >140 °C increase attributable to the strong dipole moment of the nitrile group (μ ≈ 3.9 D for aliphatic nitriles) enabling significant dipole-dipole and potential dipole-induced dipole interactions absent in the parent ether .

Physicochemical properties Solvent replacement Boiling point Process chemistry

Specific Optical Rotation of (R)-Enantiomer: Enabling Enantioselective Synthesis

The (R)-enantiomer of 2-cyanotetrahydrofuran exhibits a specific rotation of [α]D −28.7° (corrected to 100% enantiomeric excess) or −37.4° as measured in chloroform, depending on the synthetic route [1]. In contrast, the (S)-enantiomer (CAS 539820-24-1) and its precursor (S)-tetrahydrofuran-2-carboxamide show [α]20/D −75° (c = 1 in H₂O) . The availability of well-characterized optical rotation values for both enantiomers enables accurate determination of enantiomeric purity by polarimetry, a critical quality control parameter that is not available for the 3-cyano isomer with comparable precision.

Chiral resolution Enantiomeric excess Specific rotation Asymmetric synthesis

Nitrile as a Ketone Precursor: Synthetic Utility vs. Amide Functional-Group Interconversion

2-Cyanotetrahydrofuran undergoes direct methylation with methylmagnesium chloride (Grignard reagent) to yield (S)-1-(tetrahydrofuran-2-yl)ethanone, a chiral tetrahydrofuranyl methyl ketone . This transformation exploits the electrophilic character of the nitrile carbon. In contrast, the corresponding amide (tetrahydrofuran-2-carboxamide) requires prior dehydration (SOCl₂/DMF) to generate the nitrile before ketone formation can occur, adding a synthetic step and reducing overall yield . While isolated yields for the nitrile-to-ketone Grignard addition are typically >75% based on analogous amide dehydration protocols, the direct use of pre-formed 2-cyanotetrahydrofuran eliminates the dehydration step entirely.

Grignard reaction Functional group interconversion Ketone synthesis Synthetic methodology

Specialized Application as a Buffer-Gas Modifier in Ion Mobility Spectrometry

Tetrahydrofuran-2-carbonitrile (2-cyanotetrahydrofuran) has been uniquely demonstrated as an effective buffer-gas dopant in electrospray ionization ion mobility spectrometry (ESI-IMS), where it acts as a charge-stripping agent to simplify spectra of complex mixtures [1]. In comparative studies, tetrahydrofuran-2-carbonitrile was evaluated alongside ethyl lactate, nitrobenzene, and 2-butanol as buffer gas modifiers, and was found to exert selective deprotonation effects on basic analytes, a property not reported for 2-cyanotetrahydropyran or 3-cyanotetrahydrofuran in the same context [2].

Ion mobility spectrometry Buffer gas dopant Charge stripping Analytical chemistry

Optimal Application Scenarios for 2-Cyanotetrahydrofuran Based on Quantitative Differentiation Evidence


Asymmetric Synthesis of Chiral Tetrahydrofuranyl Ketones via Grignard Addition

When the synthetic target is a chiral α-tetrahydrofuranyl ketone—a recurring motif in natural product synthesis and peptidomimetic drug candidates—2-cyanotetrahydrofuran (racemic or enantiopure) is the direct precursor of choice. As established in Section 3, the nitrile undergoes single-step methylation with methylmagnesium chloride to afford (S)-1-(tetrahydrofuran-2-yl)ethanone, bypassing the dehydration step required when starting from the carboxamide . The well-characterized specific rotation values ([α]D −28.7° to −37.4° for the (R)-enantiomer) provide immediate quality-control benchmarks for verifying enantiopurity of the starting material before committing to downstream steps [1].

Medicinal Chemistry Scaffold Decoration Requiring Low Lipophilicity

For drug discovery programs where maintaining low LogP is critical—such as CNS-targeted agents or compounds requiring high aqueous solubility—2-cyanotetrahydrofuran (LogP 0.69) offers a measurable advantage over the six-membered 2-cyanotetrahydropyran (LogP 1.08) . The ~0.4 log unit lower lipophilicity translates to approximately 2.5-fold higher aqueous partitioning, which can be decisive in meeting physicochemical property guidelines (e.g., Lipinski's Rule of Five) during lead optimization. Procurement of the 5-membered nitrile rather than the 6-membered homolog is indicated when scaffold hydrophilicity must be preserved without introducing additional polar functional groups.

Ion Mobility Spectrometry Method Development for Complex Biological Mixtures

Analytical laboratories developing high-throughput ion mobility spectrometry (IMS) methods for metabolomics or proteomics should select tetrahydrofuran-2-carbonitrile as the buffer-gas dopant based on its demonstrated charge-stripping and selective deprotonation capabilities . Unlike structurally related nitriles (3-cyanotetrahydrofuran, 2-cyanotetrahydropyran) for which no comparable IMS dopant data exist in the peer-reviewed literature, tetrahydrofuran-2-carbonitrile has been validated in both clustering and deprotonation modes, enabling spectral simplification of complex mixtures with thousands of peaks [1].

Vacuum Distillation Purification of Regioisomeric Cyano-THF Mixtures

When a synthetic route produces a mixture of 2-cyano- and 3-cyanotetrahydrofuran regioisomers, the boiling point differential—80–82 °C (23 Torr) for the 2-isomer vs. 68–71 °C (12 Torr) for the 3-isomer—provides a basis for separation by fractional vacuum distillation [1]. This physical property difference, rooted in the proximity of the nitrile to the ring oxygen and the resulting dipole-moment variation, enables procurement of regioisomerically enriched 2-cyanotetrahydrofuran for applications where regioisomeric purity is essential for downstream reaction selectivity.

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